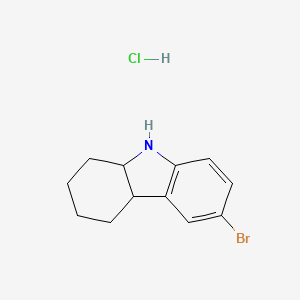

6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride is a chemical compound with the molecular formula C12H15BrClN It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of a bromine atom at the 6th position and a hydrochloride salt form

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride typically involves the bromination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting brominated product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The process may include recrystallization or other purification techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution under SNAr conditions. For example:

Reaction with dimethylamine

-

Substrate : 6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole

-

Reagents : Dimethylamine, base (e.g., NaH)

-

Conditions : Polar aprotic solvent (DMF/THF), 60–80°C

-

Product : (6-Dimethylamino-2,3,4,4a,9,9a-hexahydro-1H-carbazol-3-yl)-dimethyl-amine (CAS: 1187932-90-6) .

Cyclization and Heterocycle Formation

The carbazole framework participates in cycloadditions and annulations:

Example: Synthesis of fused oxadiazolo-pyridazines

-

Substrate : 6-Bromo-hexahydrocarbazole

-

Conditions : CH₂Cl₂, reflux

-

Product : 4,7-Bis(hexahydrocarbazol-9-yl)- oxadiazolo[3,4-d]pyridazine (D-A-D structure) .

This reaction highlights its utility in constructing donor-acceptor systems for materials science .

Reductive Dehalogenation

Cross-Coupling Reactions

Suzuki-Miyaura coupling using Pd catalysts enables arylation at C-6:

-

Substrate : 6-Bromo-hexahydrocarbazole

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : DME/H₂O, 80°C

-

Product : 6-Aryl derivatives (analogous to methods in carbazole chemistry) .

Stability and Handling

-

Solubility : Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), MeOH; insoluble in hexanes .

-

Storage : Stable at −20°C under inert gas; hygroscopic as hydrochloride salt .

Comparative Reactivity

| Reaction Type | Hexahydrocarbazole HCl | Fully Aromatic Carbazole |

|---|---|---|

| Electrophilic Substitution | Moderate (C-3, C-6) | High (C-3, C-6, C-9) |

| Reductive Bromine Loss | Fast (Pd-C/H₂) | Slow |

| Cycloaddition | Favored (strain relief) | Limited |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H15BrClN

- Molecular Weight : 288.61 g/mol

- CAS Number : 1808899-40-2

The compound features a complex structure that contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride serves as an important intermediate in organic synthesis. It has been utilized in:

Synthesis of Dyes and Pigments

The compound can be employed as a building block for synthesizing donor–π spacer–acceptor (D–π–A) dyes used in dye-sensitized solar cells (DSSCs). These structures are crucial for enhancing the efficiency of solar energy conversion .

Cross-Coupling Reactions

It has been involved in cross-coupling reactions such as Suzuki and Heck reactions to form complex organic molecules. For instance, studies have shown that derivatives of this compound can engage in direct C–H activation reactions to synthesize new compounds with potential applications in materials science .

Material Science

This compound is also significant in the development of new materials:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its derivatives have been studied for use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where they contribute to improved charge transport properties .

Photovoltaics

As mentioned earlier, its role in synthesizing D–π–A dyes has implications for photovoltaic technologies. The structural modifications of this compound can lead to materials with enhanced light absorption and electron transfer capabilities .

Medicinal Chemistry

The pharmacological potential of this compound has been explored in various studies:

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Studies have demonstrated that structural modifications can enhance their potency and selectivity towards cancer cells .

Neuropharmacology

The compound has been investigated for its neuroprotective properties and potential use in treating neurodegenerative diseases. Its ability to interact with specific neurotransmitter systems makes it a candidate for further exploration in neuropharmacology .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the carbazole core play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride

- 6-Iodo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride

- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole hydrochloride

Uniqueness

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, iodo, and non-halogenated analogs

Actividad Biológica

6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride (CAS No. 1808899-40-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C₁₂H₁₅BrClN

- Molecular Weight : 288.61 g/mol

- CAS Number : 1808899-40-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbazole derivatives. Specifically, carbazole compounds have shown significant antibacterial and antifungal activities. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 8a | Moderate antibacterial | 25 |

| 9c | Excellent antifungal | 5 |

| 10f | Significant antibacterial | 10 |

Surendiran et al. demonstrated that compounds with methoxy and chloro groups exhibited good antibacterial activities against various pathogens when tested at concentrations of 25 µg/mL .

Anticancer Activity

The anticancer potential of carbazole derivatives is another area of active research. For example:

- A study by Kaushik et al. evaluated several N-substituted carbazoles against lung carcinoma cell lines (A549). Compounds with electron-donating groups showed enhanced cytotoxicity.

- Zhu et al. reported that specific carbazole derivatives exhibited IC₅₀ values of 5.9 µg/mL against C6 glioma cells and 25.7 µg/mL against A549 cells, indicating promising anticancer activity .

Case Study: Antitumor Effects

In a comparative study on various carbazole derivatives:

- Compound 18 was noted for its significant anticancer activity due to the presence of a fluoro group at the para position, enhancing its efficacy against tumor cell lines .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis pathways. The presence of bromine and other substituents can influence the compound's lipophilicity and ability to penetrate cellular membranes.

Propiedades

IUPAC Name |

6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,9,11,14H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBDJZKQOLOBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(N2)C=CC(=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.